
4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its psychoactive effects. TFMPP is commonly used as a research chemical in scientific studies to understand its mechanism of action and its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This interaction with serotonin receptors is believed to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animals. It has also been shown to increase the release of dopamine and serotonin in the brain, which can lead to its psychoactive effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for extended periods of time. However, one limitation of using 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide in lab experiments is that it is a psychoactive compound and can be difficult to work with. It can also be difficult to control the dose and duration of exposure to 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide.
Future Directions
There are many potential future directions for the study of 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One potential direction is to further understand its mechanism of action and how it interacts with serotonin receptors in the brain. Another potential direction is to investigate its potential therapeutic applications, particularly in the treatment of anxiety disorders. Additionally, further studies could investigate the long-term effects of 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide exposure on the brain and behavior.
Synthesis Methods
The synthesis of 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide involves the reaction of 4-chlorobenzyl chloride with 3-methylphenylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide.
Scientific Research Applications
4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its psychoactive effects and its potential therapeutic applications. It has been shown to have anxiogenic effects, which means it can induce anxiety in humans and animals. 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has also been shown to have serotonergic activity, which means it can interact with serotonin receptors in the brain.
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-3-2-4-18(13-15)21-19(24)23-11-9-22(10-12-23)14-16-5-7-17(20)8-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPRERRXDROFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
![N-benzyl-1-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B5293726.png)
![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B5293728.png)
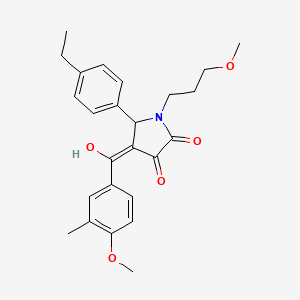
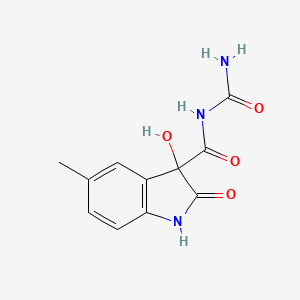
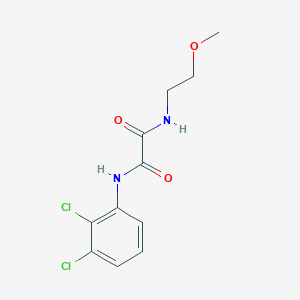
![N-(2-hydroxyethyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5293749.png)
![2-(2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5293765.png)
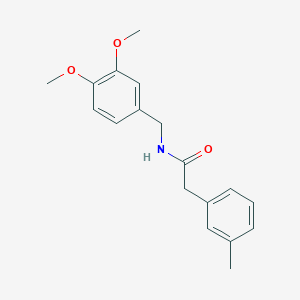
![N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5293779.png)
![4-ethyl-5-[1-(3-hydroxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5293780.png)

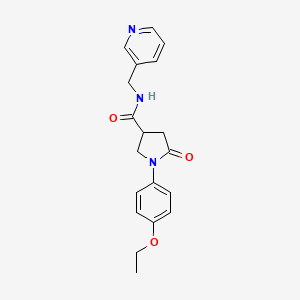
![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5293791.png)